

Application Notes: Analysis of AKT Phosphorylation Following Copanlisib Treatment

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Compound of Interest

Compound Name: *Copanlisib Dihydrochloride*

Cat. No.: *B15620147*

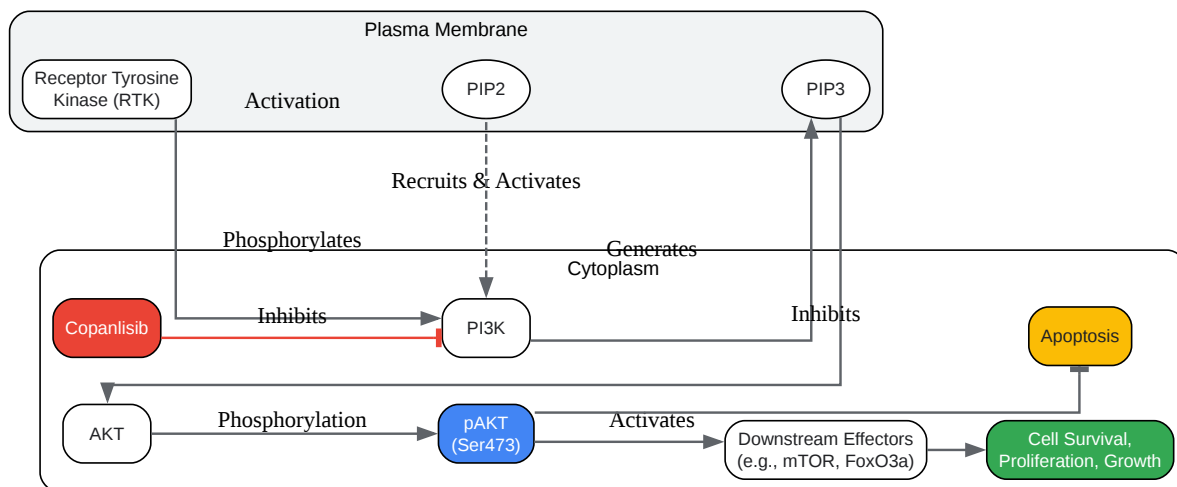
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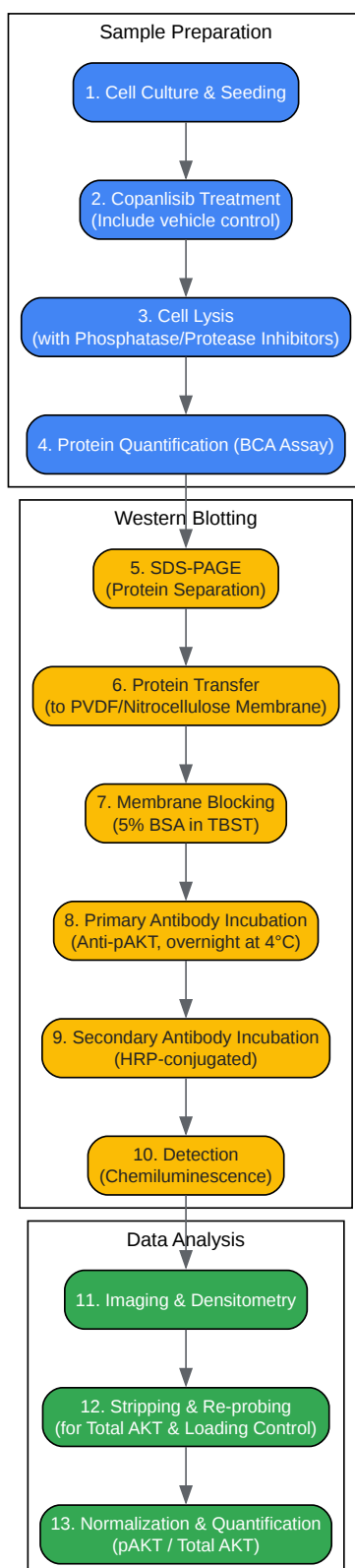
Introduction

Copanlisib is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K- α and PI3K- δ isoforms, which are frequently overexpressed in malignant cells.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[2][4] Aberrant activation of this pathway is a common feature in many cancers.[1][2]

Copanlisib exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity.[1] This blockade prevents the phosphorylation and subsequent activation of AKT, a key downstream effector in the pathway.[1][2] The phosphorylation of AKT at serine 473 (pAKT-S473) is a widely accepted biomarker for the activation state of the PI3K/AKT pathway.[5] Therefore, Western blot analysis of pAKT levels is a fundamental method to assess the pharmacodynamic efficacy and on-target activity of Copanlisib in both preclinical and clinical research.[2][6]

These application notes provide a detailed protocol for the detection and quantification of pAKT (Ser473) by Western blot in cell lysates after treatment with Copanlisib.





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